1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine
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Overview
Description
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with benzyloxy, methoxybenzyl, and ethylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Piperazine Substitution: The benzyloxy intermediate is then reacted with piperazine under reflux conditions to introduce the piperazine ring.
Ethylsulfonylation: Finally, the piperazine derivative is treated with ethylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its unique structure.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the ethylsulfonyl group can participate in electrostatic interactions.
Comparison with Similar Compounds
1-[4-(Methoxybenzyl)piperazine]: Lacks the benzyloxy and ethylsulfonyl groups, resulting in different chemical properties and applications.
1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine:
Uniqueness: 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C21H28N2O4S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O4S/c1-3-28(24,25)23-13-11-22(12-14-23)16-19-9-10-20(21(15-19)26-2)27-17-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
BHYFHVLTYMGFRR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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